molecular formula C14H16FNO3 B1341099 1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid CAS No. 912771-16-5

1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid

Cat. No.: B1341099
CAS No.: 912771-16-5
M. Wt: 265.28 g/mol
InChI Key: KABLJMPPQSZGPB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorobenzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid typically involves the reaction of 3-fluorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an amide bond between the amine group of the cyclohexanecarboxylic acid and the carbonyl group of the 3-fluorobenzoyl chloride. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often carried out in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring, a carboxylic acid group, and a 3-fluorobenzoylamino group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

1-[(3-fluorobenzoyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-11-6-4-5-10(9-11)12(17)16-14(13(18)19)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABLJMPPQSZGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587562
Record name 1-(3-Fluorobenzamido)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-16-5
Record name 1-[(3-Fluorobenzoyl)amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzamido)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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